2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is an organic compound that features a hydrazone linkage between a bromo-nitrophenyl group and a dimethylcyclohexane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:
Nitration and Bromination: The starting material, phenylhydrazine, undergoes nitration to introduce a nitro group, followed by bromination to add a bromine atom at the desired position.
Hydrazone Formation: The bromo-nitrophenylhydrazine is then reacted with 5,5-dimethylcyclohexane-1,3-dione under acidic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydrazone linkage can be oxidized to form the corresponding azo compound.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-[(2-amino-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: The corresponding azo compound.
Scientific Research Applications
2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the nitro and bromo groups can participate in various biochemical pathways, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-bromo-5-nitrophenyl)hydrazine]
- 2-[(2-chloro-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
- 2-[(2-bromo-5-aminophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of both bromo and nitro groups, which confer distinct reactivity and biological activity. The combination of these functional groups with the hydrazone linkage and the dimethylcyclohexane-dione moiety makes this compound versatile for various applications in research and industry.
Properties
IUPAC Name |
2-[(2-bromo-5-nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O4/c1-14(2)6-11(19)13(12(20)7-14)17-16-10-5-8(18(21)22)3-4-9(10)15/h3-5,16H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCWWLHHCBSCSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=NNC2=C(C=CC(=C2)[N+](=O)[O-])Br)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=NNC2=C(C=CC(=C2)[N+](=O)[O-])Br)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.